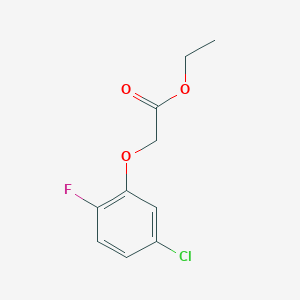

Ethyl 2-(5-chloro-2-fluorophenoxy)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-chloro-2-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIYHHNMVIGDOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 5 Chloro 2 Fluorophenoxy Acetate and Analogues

Direct Esterification and Transesterification Approaches

These methods begin with the precursor 2-(5-chloro-2-fluorophenoxy)acetic acid and focus on creating the ethyl ester functionality.

The most traditional route to Ethyl 2-(5-chloro-2-fluorophenoxy)acetate from its corresponding carboxylic acid is through acid-catalyzed esterification, commonly known as Fischer esterification. This equilibrium-controlled process involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.

The reaction is typically performed by heating the carboxylic acid in an excess of ethanol, which serves as both the reactant and the solvent. This excess of alcohol helps to shift the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle. Common catalysts include mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.edu Alternative catalysts that have been developed for esterification include solid-supported acids like silica-supported sodium hydrogen sulfate (B86663) (SiO₂/NaHSO₄), zeolites, or metal oxides, which can simplify product purification by being easily filtered from the reaction mixture. derpharmachemica.com The reaction progress is driven by the removal of water, often accomplished by azeotropic distillation.

Table 1: Typical Conditions for Acid-Catalyzed Esterification

| Parameter | Condition | Purpose |

| Reactants | 2-(5-chloro-2-fluorophenoxy)acetic acid, Ethanol | Carboxylic acid and alcohol |

| Catalyst | Concentrated H₂SO₄, HCl, p-TsOH | Protonates the carbonyl oxygen, activating the carboxylic acid |

| Solvent | Excess Ethanol | Serves as reactant and solvent, drives equilibrium |

| Temperature | Reflux | Provides energy to overcome activation barrier |

| Workup | Aqueous base wash (e.g., NaHCO₃) | Neutralizes the acid catalyst and unreacted carboxylic acid |

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.org This method can be used to synthesize this compound if a different ester, such as the methyl ester, is available as a starting material. The reaction can be catalyzed by either an acid or a base, with base-catalyzed methods often proceeding more rapidly at lower temperatures. masterorganicchemistry.com

In a typical base-promoted protocol, the starting ester is treated with ethanol in the presence of a catalytic amount of a strong base, such as sodium ethoxide (NaOEt). The ethoxide acts as a potent nucleophile, attacking the carbonyl carbon of the starting ester. This leads to a tetrahedral intermediate, which then collapses, eliminating the original alkoxide (e.g., methoxide) to yield the new ethyl ester. masterorganicchemistry.com To drive the reaction to completion, a large excess of ethanol is used as the solvent. wikipedia.org

Table 2: Comparison of Catalysts in Transesterification

| Catalyst Type | Example | Mechanism | Advantages |

| Base | NaOEt, K₂CO₃ | The alkoxide (EtO⁻) acts as a nucleophile, attacking the ester carbonyl. masterorganicchemistry.com | Faster reaction rates, often proceeds at room temperature. |

| Acid | H₂SO₄, Sc(OTf)₃ | The acid protonates the carbonyl, making it more electrophilic for attack by the alcohol. wikipedia.orgorganic-chemistry.org | Effective for substrates with base-sensitive functional groups. |

| Enzyme | Lipases | Enzyme active site facilitates the acyl exchange. | High selectivity, mild reaction conditions. |

Williamson Ether Synthesis in Phenoxyacetate (B1228835) Formation

The Williamson ether synthesis is a widely used and versatile method for forming ethers and is a primary route for constructing the phenoxy ether bond in phenoxyacetates. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. To synthesize this compound, this method would involve the reaction of 5-chloro-2-fluorophenol (B63099) with an ethyl haloacetate.

The reaction is initiated by deprotonating the substituted phenol (B47542), 5-chloro-2-fluorophenol, to form the corresponding phenoxide anion. Due to the acidity of phenols, this is readily achieved using a moderately strong base. Common bases for this transformation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).

Once the nucleophilic phenoxide is generated, it is reacted with an alkylating agent, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). The reaction is usually conducted in a polar aprotic solvent, such as dimethylformamide (DMF), acetone, or acetonitrile, which can solvate the cation of the base without interfering with the nucleophilicity of the phenoxide. Heating is often required to drive the reaction to completion. For instance, analogous syntheses of phenoxyacetates are often carried out by refluxing the phenol and ethyl chloroacetate with potassium carbonate in acetone.

Table 3: Representative Reaction Conditions for Williamson Ether Synthesis

| Component | Example | Role/Function |

| Phenol | 5-chloro-2-fluorophenol | The precursor to the nucleophile. |

| Base | K₂CO₃, NaOH | Deprotonates the phenol to form the active phenoxide nucleophile. |

| Alkylating Agent | Ethyl chloroacetate, Ethyl bromoacetate | Provides the electrophilic carbon and the acetate (B1210297) moiety. |

| Solvent | Acetone, DMF, Acetonitrile | A polar aprotic solvent that facilitates the SN2 reaction. |

| Temperature | 50 °C to Reflux | Varies depending on the reactivity of the substrates and solvent choice. |

The Williamson ether synthesis is a classic SN2 reaction, and as such, its rate is highly dependent on the nature of the leaving group attached to the electrophilic carbon of the alkylating agent. A good leaving group is one that can stabilize the negative charge it acquires upon departing. The best leaving groups are the conjugate bases of strong acids.

For the synthesis of this compound, the common alkylating agent is an ethyl haloacetate (X-CH₂COOEt). The reactivity of the halide leaving group follows the order I > Br > Cl >> F. While ethyl chloroacetate is often used due to its lower cost, ethyl bromoacetate or ethyl iodoacetate would provide significantly faster reaction rates. Sulfonates, such as tosylates (OTs) or mesylates (OMs), are also excellent leaving groups and can be used in place of halides. Fluoride is a very poor leaving group in SN2 reactions due to the strength of the C-F bond and is not used.

Table 4: Relative Reactivity of Leaving Groups in SN2 Reactions

| Leaving Group | Formula | Conjugate Acid | pKa of Conjugate Acid | Relative Rate |

| Iodide | I⁻ | HI | -10 | ~30,000 |

| Bromide | Br⁻ | HBr | -9 | ~10,000 |

| Tosylate | ⁻OTs | TsOH | -2.8 | ~6,000 |

| Chloride | Cl⁻ | HCl | -7 | ~200 |

| Fluoride | F⁻ | HF | 3.2 | ~1 |

Advanced Synthetic Transformations for Chlorofluoro-Substituted Aromatic Systems

The synthesis of specifically substituted aromatic compounds like this compound often requires advanced methodologies, particularly for the preparation of the key aromatic precursor, 5-chloro-2-fluorophenol. Direct halogenation of a phenol can lead to mixtures of isomers, necessitating more controlled, multi-step synthetic sequences.

One reported synthesis of 5-chloro-2-fluorophenol begins with p-fluoroaniline. guidechem.com The process involves a sequence of transformations to install the desired substituents in the correct positions:

Bromination: The p-fluoroaniline is first brominated at the ortho position to the amine, yielding 2-bromo-4-fluoroaniline (B89589).

Sandmeyer Reaction: The resulting aniline (B41778) is then subjected to a Sandmeyer-type reaction. The amino group is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, which is then displaced with a chloride, yielding 1-bromo-2-chloro-5-fluorobenzene.

Nucleophilic Aromatic Substitution/Hydrolysis: The bromo-substituent can then be converted to a hydroxyl group. This can be a challenging transformation on an unactivated aromatic ring and may require harsh conditions or specialized reagents, such as a Grignard reaction followed by oxidation or a protected hydroxyl group introduction and subsequent deprotection, to yield the final 5-chloro-2-fluorophenol precursor. guidechem.com

Furthermore, for the synthesis of more complex analogues, particularly diaryl ethers, modern cross-coupling reactions have become indispensable. Methods such as the Buchwald-Hartwig and Ullmann cross-coupling reactions provide powerful tools for forming carbon-oxygen bonds between aromatic rings. nih.govdntb.gov.uaorganic-chemistry.org These palladium- or copper-catalyzed reactions can couple a substituted phenol with an aryl halide or boronic acid, allowing for the construction of a wide array of complex chlorofluoro-substituted aromatic systems that would be difficult to access through classical methods. researchgate.netorganic-chemistry.org

Regioselective Halogenation Techniques

The precursor to this compound is 5-chloro-2-fluorophenol. The synthesis of this intermediate requires the regioselective chlorination of 2-fluorophenol. Electrophilic aromatic substitution on a phenol ring is strongly influenced by the directing effects of the hydroxyl group (ortho, para-directing) and the fluorine atom (ortho, para-directing but deactivating). Achieving chlorination at the C5 position (meta to the fluorine and para to the hydroxyl group) requires careful selection of chlorinating agents and reaction conditions to overcome the inherent directing effects.

One synthetic route involves starting with p-fluoroaniline, which undergoes bromination to yield 2-bromo-4-fluoroaniline. guidechem.com This is followed by a diazochlorination reaction to replace the amino group with chlorine, forming 1-bromo-2-chloro-5-fluorobenzene. guidechem.com Subsequent steps are then required to introduce the hydroxyl group to obtain 2-chloro-5-fluorophenol. guidechem.com

More direct chlorination methods often employ specific catalytic systems to control regioselectivity. For instance, the chlorination of phenols using sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can be modulated by additives. researchgate.net Divalent sulfur compounds, such as methylthioalkanes, have been shown to act as regioselectivity modifiers, favoring para-chlorination due to the formation of a bulky chlorinating intermediate, [R₂SCl⁺][MCl₄⁻]. researchgate.net While standard chlorination of a phenol typically yields a high para-to-ortho ratio, specialized catalyst systems can enhance this selectivity further or even reverse it. scientificupdate.com For example, certain thiourea-based catalysts used with N-chlorosuccinimide (NCS) can direct chlorination to either the ortho or para position with high selectivity. scientificupdate.com

Table 1: Comparison of Reagents for Regioselective Chlorination of Phenols

| Chlorinating Agent | Catalyst/Modifier | Key Feature | Typical Selectivity |

|---|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Lewis Acids (e.g., AlCl₃) / Divalent Sulfur Compounds | Forms a bulky chlorinating species, enhancing steric hindrance at the ortho position. researchgate.net | High para-selectivity. researchgate.net |

| N-Chlorosuccinimide (NCS) | Thiourea derivatives | Catalyst structure dictates the regioselectivity, enabling either ortho or para-chlorination. scientificupdate.com | Can be tuned for high ortho- or high para-selectivity (e.g., o:p ratios up to >20:1). scientificupdate.comresearchgate.net |

| Liquid Bromine | None (on p-fluoroaniline) | Part of a multi-step synthesis to control substituent placement before forming the phenol. guidechem.com | Specific to the synthesis of 2-bromo-4-fluoroaniline as an intermediate. guidechem.com |

Coupling Reactions for Aryl Ether Linkages

The formation of the aryl ether linkage in this compound is typically achieved by the reaction of 5-chloro-2-fluorophenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This transformation, a variant of the Williamson ether synthesis, involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile.

A common procedure involves stirring the parent phenol with a base like anhydrous potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of ethyl chloroacetate. nih.gov The reaction mixture is then heated to drive the substitution reaction to completion. nih.gov Similarly, the synthesis of the related herbicide fluoroglycofen-ethyl (B166172) from its corresponding phenol (acifluorfen) and ethyl chloroacetate is carried out using a base like caustic soda flakes. google.com

While the Williamson synthesis is robust, modern cross-coupling reactions offer milder conditions and broader substrate scope for the formation of C-O bonds.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often >210°C) and stoichiometric amounts of copper. wikipedia.orgmdpi.com However, significant advancements have been made, including the use of soluble copper catalysts with various ligands, which allow the reaction to proceed under milder conditions. mdpi.comnih.gov These reactions typically involve a copper(I) species that reacts with the aryl halide. wikipedia.org

Buchwald-Hartwig Amination: Although primarily known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig cross-coupling has been adapted for the synthesis of aryl ethers. organic-chemistry.orgwikipedia.org This method offers an alternative to the Ullmann reaction and is known for its high efficiency and functional group tolerance. organic-chemistry.orglibretexts.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with the alcohol/phenol and subsequent reductive elimination to form the aryl ether and regenerate the catalyst. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial to the success of this methodology. wikipedia.org

Table 2: Comparison of Aryl Ether Synthesis Methods

| Method | Catalyst | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis | None (Base-mediated) | Base (e.g., K₂CO₃, NaOH), polar aprotic solvent (e.g., DMF, Acetone). nih.govgoogle.com | Cost-effective, simple procedure. | Can require harsh conditions (high temperatures). |

| Ullmann Condensation | Copper (CuI, CuO-NPs) | High temperatures, polar solvents (e.g., DMF, NMP); modern methods are milder. wikipedia.orgmdpi.com | Effective for electron-deficient aryl halides. wikipedia.org | Traditionally requires harsh conditions; ligand and catalyst choice is critical. mdpi.com |

| Buchwald-Hartwig Coupling | Palladium with phosphine ligands | Base (e.g., NaOtBu, Cs₂CO₃), aprotic solvent (e.g., Toluene). organic-chemistry.org | High functional group tolerance, mild conditions, broad scope. wikipedia.org | Cost of palladium catalyst and ligands. libretexts.org |

Green Chemistry Principles in Phenoxyacetate Ester Synthesis

The chemical industry's growing focus on sustainability has spurred the development of greener synthetic methods for phenoxyacetate esters. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency, aligning with the core principles of green chemistry. researchgate.netwikipedia.org

Solvent-Free Reactions and Alternative Media

A significant green strategy is the reduction or elimination of volatile organic solvents (VOCs), which are often hazardous and contribute to environmental pollution. researchgate.net

Solvent-free synthesis , or solid-state reaction, is a prominent approach. Phenolic esters can be prepared by reacting phenols with reagents like acetic anhydride (B1165640) by simply monitoring the temperature under solvent-free conditions. jetir.org Mechanochemistry, which uses mechanical force (e.g., ball milling) to initiate reactions, is another powerful solvent-free technique that can drive reactions between solid reactants. rsc.org These methods not only eliminate solvent waste but can also lead to different reactivity and product selectivity compared to solution-phase reactions.

The use of alternative media is another key strategy. Water is an ideal green solvent, and phase-transfer catalysis (PTC) allows for reactions between water-soluble and organic-soluble reactants. wikipedia.org In a solid-liquid PTC system for phenoxyacetate synthesis, a solid base (like potassium carbonate) and the phenol reside in the solid/aqueous phase, while the alkylating agent is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion into the organic phase to react. ijche.comcrdeepjournal.org This minimizes the need for anhydrous organic solvents and can enhance reaction rates. ijche.com

Table 3: Green Approaches to Phenoxyacetate Ester Synthesis

| Approach | Description | Example Condition | Green Advantage |

|---|---|---|---|

| Solvent-Free Reaction | Reactants are mixed and heated without any solvent. | Phenol and acetic anhydride heated at 150°C. jetir.org | Eliminates solvent waste, simplifies product workup. jetir.org |

| Mechanochemistry | Reaction is induced by mechanical grinding/milling. | Ball milling of reactants like 1,2-phthalic dicarboxaldehyde and triphenylphosphine. rsc.org | Avoids bulk solvents, can lower energy consumption. rsc.org |

| Solid-Liquid Phase-Transfer Catalysis (SL-PTC) | A catalyst facilitates reaction between immiscible solid and liquid phases. | p-Nitrophenol, ethyl 2-bromoacetate, K₂CO₃, and a quaternary ammonium salt catalyst. ijche.com | Allows use of water or minimal organic solvent, enhances reaction rates. wikipedia.orgijche.com |

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and reduce energy consumption. labmanager.com

Heterogeneous catalysts are particularly advantageous as they exist in a different phase from the reactants and can be easily separated and recycled, minimizing waste. jetir.org For esterification reactions, solid acid catalysts like montmorillonite (B579905) clays (B1170129) (e.g., MMT-K-10) loaded with metal cations (like Zn²⁺) or aluminum phosphate (B84403) molecular sieves can replace corrosive and difficult-to-remove homogeneous acid catalysts like sulfuric acid. jetir.orggoogle.com These solid catalysts are often reusable for several cycles without significant loss of activity. jetir.org

Phase-Transfer Catalysis (PTC) , as mentioned previously, is a powerful catalytic method for this class of synthesis. By facilitating the transport of a reactant across the interface of immiscible phases, PTC can significantly accelerate reaction rates under mild conditions. crdeepjournal.orgbiomedres.us The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, forms an ion pair with the phenoxide anion, rendering it soluble in the organic phase where it can react with the ethyl haloacetate. ijche.comoperachem.com The use of ultrasound (sonocatalysis) in conjunction with PTC can further enhance reaction rates and yields. ijche.com

Recent research also focuses on novel catalyst development, such as bimetallic oxide clusters, which can catalyze C-H activation reactions using molecular oxygen as the sole oxidant, representing a highly atom-economical and environmentally friendly approach to forming C-O bonds. labmanager.com

Table 4: Catalytic Systems for Phenoxyacetate Ester Synthesis

| Catalyst Type | Example | Role in Synthesis | Green Advantage |

|---|---|---|---|

| Heterogeneous Solid Acid | Metal-supported Montmorillonite K-10 clay (e.g., Zn-K10). jetir.org | Catalyzes esterification, replacing liquid acids. | Reusable, non-corrosive, easy to separate from product. researchgate.netjetir.org |

| Phase-Transfer Catalyst (PTC) | Tetra-n-hexylammonium bromide. ijche.com | Transfers phenoxide anion from aqueous/solid phase to organic phase for reaction. | Reduces need for anhydrous organic solvents, enhances rates at mild conditions. ijche.comcrdeepjournal.org |

| Molecular Sieve | Aluminum phosphate molecular sieve. google.com | Acts as a solid acid catalyst in liquid-solid phase esterification. | Reduces acidic wastewater and side reactions compared to H₂SO₄. google.com |

| Activating Agent | Phosphonitrilic Chloride (PNT). jocpr.com | Activates the carboxylic acid group of a phenoxyacetic acid for coupling with another phenol. | Allows reaction to proceed under mild, room temperature conditions. jocpr.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons present in a molecule and their immediate electronic environment. The ¹H NMR spectrum of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate would be expected to show distinct signals corresponding to the protons of the ethyl group and the phenoxyacetate (B1228835) moiety.

The ethyl group protons typically appear as a triplet and a quartet. The methyl protons (-CH₃), being adjacent to a methylene (B1212753) group (-CH₂-), would likely produce a triplet. The methylene protons of the ethyl group (-O-CH₂-CH₃), being adjacent to the methyl group, would in turn be split into a quartet.

The methylene protons of the acetate (B1210297) group (-O-CH₂-C=O) are situated in a different chemical environment and would therefore resonate at a distinct chemical shift, likely as a singlet, as they have no adjacent protons to couple with.

The aromatic protons on the substituted benzene (B151609) ring would exhibit more complex splitting patterns due to coupling with each other and potentially with the fluorine atom. Their specific chemical shifts would be influenced by the electron-withdrawing effects of the chloro and fluoro substituents, as well as the ether linkage.

A hypothetical data table for the ¹H NMR chemical shifts is presented below based on typical values for similar structures.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (acetate) | 4.7 - 4.9 | Singlet | N/A |

| -O-CH₂- (ethyl) | 4.2 - 4.4 | Quartet | ~7.1 |

| Aromatic Protons | 6.9 - 7.3 | Multiplet | Various |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet | ~7.1 |

Note: This is a representative table. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, usually around 165-175 ppm. The carbons of the aromatic ring would appear in the range of approximately 110-160 ppm, with their specific shifts influenced by the attached substituents. The carbon atom bonded to the fluorine would show a characteristic large coupling constant (¹JC-F). The carbons of the ethyl group and the acetate methylene group would resonate in the upfield region of the spectrum.

A representative data table for the ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (ester) | ~168 |

| Aromatic C-O | ~150-155 (doublet, JC-F) |

| Aromatic C-Cl | ~125-130 |

| Aromatic C-F | ~155-160 (doublet, ¹JC-F) |

| Other Aromatic C | ~115-125 |

| -O-CH₂- (acetate) | ~65-70 |

| -O-CH₂- (ethyl) | ~60-65 |

| -CH₃ (ethyl) | ~14 |

Note: This is a representative table. Actual chemical shifts can vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroarene Moiety

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic system and would be influenced by the other substituents on the ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of the signals for the -O-CH₂- (acetate), -O-CH₂- (ethyl), and -CH₃ (ethyl) groups, as well as the aromatic C-H pairs.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Carbonyl Stretch Vibrations of the Ester Group

A key diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the ester functional group. For aliphatic esters, this band typically appears in the region of 1735-1750 cm⁻¹. The exact position of this band can provide subtle information about the molecular structure. The presence of the electron-withdrawing phenoxy group attached to the alpha-carbon may slightly shift the position of this absorption.

Other characteristic absorptions in the IR spectrum would include C-H stretching vibrations from the alkyl and aromatic portions of the molecule, C-O stretching vibrations of the ester and ether linkages, and C-Cl and C-F stretching vibrations.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C-O Stretch (Ester/Ether) | 1000 - 1300 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

| C-F Stretch | 1000 - 1400 | Strong |

Note: This is a representative table of expected IR absorption ranges.

Aromatic Ring and C-X (X=Cl, F) Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of a molecule, which correspond to the stretching and bending of its chemical bonds. For this compound, the analysis of the aromatic ring and the carbon-halogen bonds is particularly insightful.

The trisubstituted benzene ring gives rise to a series of characteristic absorption bands. The C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a set of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The specific substitution pattern on the ring influences the exact position and intensity of these peaks.

The carbon-halogen bonds also have distinct vibrational frequencies. The C-Cl stretching vibration is generally observed in the 850-550 cm⁻¹ range. The C-F stretching vibration is found at higher frequencies, typically between 1400 cm⁻¹ and 1000 cm⁻¹, due to the higher electronegativity and smaller mass of the fluorine atom. The presence of both a chloro and a fluoro substituent on the aromatic ring will result in a complex pattern in the fingerprint region of the IR spectrum, providing a unique identifier for this compound. The vibrational modes of the related compound 2-chloro-5-fluoro phenol (B47542) have been studied, and these findings can help in assigning the vibrational frequencies of the aromatic portion of this compound. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O-C Asymmetric Stretch | 1250-1200 |

| C-O-C Symmetric Stretch | 1100-1000 |

| C-F Stretch | 1400-1000 |

| C-Cl Stretch | 850-550 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The theoretical exact mass of this compound (C₁₀H₁₀ClFO₃) can be calculated by summing the exact masses of its constituent isotopes.

Calculation of Theoretical Exact Mass:

¹²C: 10 x 12.000000 = 120.000000

¹H: 10 x 1.007825 = 10.078250

³⁵Cl: 1 x 34.968853 = 34.968853

¹⁹F: 1 x 18.998403 = 18.998403

¹⁶O: 3 x 15.994915 = 47.984745

Total Exact Mass = 232.025151 Da

The presence of chlorine also means there will be an isotopic peak for ³⁷Cl at M+2, with an expected intensity ratio of approximately 3:1 (for ³⁵Cl:³⁷Cl). This isotopic signature is a key identifier in the mass spectrum.

Fragmentation Pathways and Structural Insights

In mass spectrometry, molecules are ionized and then fragment in predictable ways. The analysis of these fragments provides valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

One common fragmentation for esters is the McLafferty rearrangement, if a gamma-hydrogen is available. However, in this molecule, cleavage of the ether bond and fragmentation of the ethyl ester group are more likely.

Predicted Fragmentation Pathways:

Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of an acylium ion.

Loss of an ethyl radical (-CH₂CH₃): This would lead to a carboxylate radical cation.

Cleavage of the ether bond: This could lead to the formation of the 5-chloro-2-fluorophenoxy radical and the ethyl acetate cation, or the 5-chloro-2-fluorophenoxide ion and the corresponding cation from the ethyl acetate moiety.

Loss of the entire ethyl acetate side chain: This would result in the formation of the 5-chloro-2-fluorophenoxy radical cation.

Loss of a chlorine atom: This is a common fragmentation for chlorinated aromatic compounds. nih.gov

The fragmentation pattern of ethyl acetate itself is well-documented and can serve as a reference for the fragmentation of the ester portion of the molecule. nist.gov

| Fragment Ion (m/z) | Possible Structure/Loss |

| 232/234 | Molecular Ion [M]⁺ |

| 187/189 | [M - OCH₂CH₃]⁺ |

| 163/165 | [5-chloro-2-fluorophenoxy]⁺ |

| 128 | [5-chloro-2-fluorophenol]⁺ |

| 87 | [CH₂COOCH₂CH₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Advanced Spectroscopic and Diffraction Techniques for Conformational and Crystalline Structure

While NMR, IR, and MS provide primary structural information, more advanced techniques can offer deeper insights into the molecule's 3D shape and solid-state packing.

X-ray Diffraction Analysis (if applicable to related crystalline derivatives)

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. While no crystal structure for this compound itself is publicly available, analysis of related crystalline derivatives can provide valuable insights into potential intermolecular interactions and packing motifs.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bond.

Computational and Theoretical Investigations of Ethyl 2 5 Chloro 2 Fluorophenoxy Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. For Ethyl 2-(5-chloro-2-fluorophenoxy)acetate, methods such as Density Functional Theory (DFT) are employed to model its molecular structure and reactivity.

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The stability of the molecule is confirmed by frequency calculations, where the absence of imaginary frequencies indicates that the optimized structure corresponds to a true energy minimum on the potential energy surface. The resulting geometric parameters offer a foundational understanding of the steric and electronic effects of the chloro and fluoro substituents on the phenoxyacetate (B1228835) core.

Table 1: Representative Optimized Geometric Parameters for a Phenoxyacetate Core Structure (Calculated via DFT/B3LYP) (Note: These are illustrative values based on similar structures, not experimental data for the title compound.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.74 | C-C-Cl | 119.5 |

| C-F | 1.35 | C-C-F | 118.0 |

| C-O (ether) | 1.37 | C-O-C | 118.5 |

| C=O (ester) | 1.21 | O=C-O | 125.0 |

| C-O (ester) | 1.34 | C-C-H | 120.0 |

This interactive table allows for sorting and filtering of the representative geometric parameters.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO would likely be distributed over the acetate (B1210297) moiety and the aromatic ring. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: These are illustrative values based on similar structures.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 1.75 |

This interactive table provides representative values for key reactivity descriptors derived from FMO analysis.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule.

Torsional scans, or potential energy surface (PES) scans, are computational methods used to explore the conformational space of a molecule. This is achieved by systematically rotating a specific dihedral angle and calculating the energy at each step. For this compound, key dihedral angles for scanning would include the C-O-C-C linkage between the phenyl ring and the acetate group, and the O-C-C-O angle within the ethyl ester.

The results of these scans are plotted as energy versus dihedral angle, revealing the energy barriers to rotation and identifying the low-energy conformers (energy minima). This analysis provides insight into the flexibility of the molecule and the relative populations of different conformations at a given temperature.

The presence of chloro and fluoro substituents on the phenyl ring significantly influences the conformational preferences of this compound. Halogen atoms can engage in various non-covalent interactions, including steric repulsion and electrostatic interactions (dipole-dipole and halogen bonding), which can alter the rotational barriers and the relative energies of different conformers.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. While specific MD studies on this compound are not readily found, such simulations would provide critical insights into its dynamic behavior and conformational flexibility.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural or physicochemical properties of compounds with their activities. ijnrd.org Although the user's instructions exclude biological activity profiles, QSAR methodologies are fundamentally about understanding how a molecule's structure influences its behavior in any given system. For this compound, QSAR studies would focus on deriving mechanistic insights from its structural features.

Derivation of Molecular Descriptors from Electronic and Steric Parameters

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. mdpi.com These descriptors are broadly categorized into electronic, steric, and hydrophobic parameters, among others. For this compound, these parameters would be calculated to build a quantitative understanding of its chemical properties. umich.edu

Electronic Descriptors: These parameters describe the electronic aspects of the molecule, such as its ability to donate or accept electrons, which is fundamental to how it interacts with other molecules. Key electronic descriptors include:

Hammett Constant (σ): Quantifies the electron-donating or electron-withdrawing effect of substituents on the benzene (B151609) ring. The chloro and fluoro groups have specific σ values that influence the electron density of the entire molecule.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to act as an electron donor or acceptor, respectively.

Steric Descriptors: These parameters relate to the size and shape of the molecule, which can govern its ability to fit into a specific site or interact with a surface. nih.govubaya.ac.id Important steric descriptors include:

Molar Refractivity (MR): A measure of the molecule's volume and polarizability.

Taft Steric Parameter (Es): Quantifies the steric bulk of substituent groups.

Verloop Steric Parameters (L, B1, B5): These provide a more detailed description of the shape of substituents by defining their length and width in several dimensions. nih.gov

The following table summarizes key molecular descriptors that would be calculated for this compound in a typical QSAR study.

| Descriptor Category | Descriptor Name | Description |

| Electronic | Hammett Constant (σ) | Describes the electron-withdrawing or -donating nature of the chloro and fluoro substituents on the phenyl ring. |

| HOMO/LUMO Energies | The energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating reactivity. | |

| Dipole Moment (µ) | A measure of the net molecular polarity arising from charge distribution. | |

| Atomic Charges | Calculated charge distribution on each atom, identifying potentially reactive sites. | |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule or its substituents. |

| Taft Steric Parameter (E_s) | A measure of the steric bulk of the substituents. | |

| Verloop Parameters (L, B1, B5) | Multi-dimensional parameters defining the length and width of substituents. |

Correlation with Proposed Molecular Interaction Mechanisms

Once the molecular descriptors are calculated, they are used to build a mathematical model that correlates them with an observed outcome. In the context of mechanistic insights, this involves understanding how the electronic and steric properties influence the molecule's interaction potential.

Studies on analogous phenoxyacetic acid derivatives have successfully used QSAR to provide information about structural requirements for molecular interactions. nih.gov For instance, a QSAR equation might reveal a positive correlation between a particular interaction and the Hammett constant (σ). This would imply that increasing the electron-withdrawing character of the substituents on the phenyl ring enhances the interaction. Conversely, a negative correlation with a steric parameter like Molar Refractivity (MR) would suggest that bulky substituents are detrimental to the interaction, likely due to steric hindrance. nih.gov

For this compound, a QSAR model could lead to the following mechanistic proposals:

A positive coefficient for an electronic parameter like σ could indicate that the interaction is stabilized by a lower electron density in the phenyl ring.

A negative coefficient for a steric parameter like MR or L would suggest that the interaction site is sterically constrained, and smaller, less bulky molecules are favored.

These correlations help elucidate the fundamental nature of the molecular interactions, whether they are driven by electrostatic forces, hydrophobic effects, or specific geometric compatibility.

The table below illustrates hypothetical correlations and their mechanistic interpretations for a compound like this compound, based on general QSAR principles observed in related compounds.

| Descriptor | Hypothetical Correlation | Potential Mechanistic Insight |

| Hammett Constant (σ) | Positive | The molecular interaction is enhanced by electron-withdrawing groups on the phenyl ring, suggesting a mechanism involving electrostatic interaction with an electron-rich partner. |

| Molar Refractivity (MR) | Negative | The interaction is hindered by larger, bulkier substituents, indicating a sterically constrained binding environment. |

| Dipole Moment (µ) | Positive | A stronger interaction is observed with more polar molecules, suggesting the importance of dipole-dipole or hydrogen bonding forces. |

By building these relationships, QSAR provides a powerful framework for understanding the molecular properties that drive a compound's behavior, offering insights that are crucial for the rational design of new molecules with specific interaction profiles.

Reaction Mechanisms and Chemical Reactivity Studies

Hydrolysis Kinetics and Mechanism of the Ester Linkage

The ester functional group in Ethyl 2-(5-chloro-2-fluorophenoxy)acetate is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-(5-chloro-2-fluorophenoxy)acetic acid and ethanol (B145695). The kinetics and mechanisms of these transformations are distinct.

The acid-catalyzed hydrolysis of this compound is a reversible process that follows a well-established AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst.

CH3CH2OOCCH2O-C6H3(5-Cl)(2-F) + H2O H+⇌ HOOCCH2O-C6H3(5-Cl)(2-F) + CH3CH2OH

The rate of this reaction is dependent on the concentration of both the ester and the acid catalyst. The electronic effects of the substituents on the phenoxy ring can influence the rate of hydrolysis. The electron-withdrawing nature of the chlorine and fluorine atoms can slightly decrease the electron density on the ester carbonyl group, potentially affecting the rate of protonation and subsequent nucleophilic attack.

Illustrative Kinetic Data for Acid-Catalyzed Hydrolysis:

| Temperature (°C) | [H+] (mol/L) | kobs (s-1) |

| 25 | 0.1 | 1.5 x 10-5 |

| 40 | 0.1 | 4.2 x 10-5 |

| 25 | 0.5 | 7.5 x 10-5 |

This data is illustrative and intended to demonstrate expected trends.

Under basic conditions, the hydrolysis of this compound, also known as saponification, is an irreversible process. The reaction proceeds via a BAC2 mechanism (base-promoted, acyl-oxygen cleavage, bimolecular). A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate results in the departure of the ethoxide ion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid. This final acid-base step drives the reaction to completion.

CH3CH2OOCCH2O-C6H3(5-Cl)(2-F) + OH- → -OOCCH2O-C6H3(5-Cl)(2-F) + CH3CH2OH

Saponification is generally a faster process than acid-catalyzed hydrolysis. The rate is first order in both the ester and the hydroxide ion concentration. The electron-withdrawing substituents on the aromatic ring are expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydroxide ion.

Illustrative Kinetic Data for Saponification:

| Temperature (°C) | [OH-] (mol/L) | k2 (L mol-1 s-1) |

| 25 | 0.05 | 0.12 |

| 35 | 0.05 | 0.25 |

| 25 | 0.10 | 0.12 |

This data is illustrative and intended to demonstrate expected trends.

Electrophilic Aromatic Substitution Reactions of the Phenoxy Moiety

The phenoxy group in this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The substituents already present on the ring will direct the position of the incoming electrophile.

The ether oxygen is an activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons to the aromatic ring through resonance. The halogen atoms (chlorine and fluorine) are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

In the case of this compound, the directing effects of the substituents are as follows:

-OCH2COOEt (at C-1): Ortho-, para-directing (to C-2, C-4, C-6).

-F (at C-2): Ortho-, para-directing (to C-1, C-3).

-Cl (at C-5): Ortho-, para-directing (to C-4, C-6).

The positions on the ring are C-1 (ether linkage), C-2 (fluorine), C-3 (hydrogen), C-4 (hydrogen), C-5 (chlorine), and C-6 (hydrogen). The most activated positions for electrophilic attack will be those that are ortho or para to the strongly activating ether group and not sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C-4 and C-6 positions. The C-3 position is meta to the ether and ortho to the fluorine, making it less favorable for substitution.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Electrophile | Major Product(s) |

| NO2+ | Ethyl 2-(5-chloro-2-fluoro-4-nitrophenoxy)acetate and Ethyl 2-(5-chloro-2-fluoro-6-nitrophenoxy)acetate |

| Br+ | Ethyl 2-(4-bromo-5-chloro-2-fluorophenoxy)acetate and Ethyl 2-(6-bromo-5-chloro-2-fluorophenoxy)acetate |

This table is predictive and based on the established directing effects of the substituents.

Regioselectivity Directing Effects of Substituents

In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring govern the position of the incoming electrophile. libretexts.orglongdom.org The three key substituents on this compound—the ether linkage, fluorine, and chlorine—all function as ortho, para-directors. quora.comlibretexts.orgntu.edu.sg

The cumulative effect of these groups directs incoming electrophiles to the most activated and sterically accessible positions on the ring. The available sites for substitution are C3, C4, and C6. Analysis of the directing effects indicates a strong preference for substitution at the C4 and C6 positions, as all three substituents direct towards these sites. Position C3, while ortho to the fluorine, is meta to the activating ether group and the chlorine atom, making it less electronically favored.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence from Substituents | Predicted Outcome |

|---|---|---|

| C3 | Ortho to -F (directing), Meta to -OCH₂COOEt (non-directing), Meta to -Cl (non-directing) | Minor product, due to weaker activation and potential steric hindrance. |

| C4 | Para to -OCH₂COOEt (strongly directing), Ortho to -Cl (directing), Meta to -F (non-directing) | Major product, strongly activated by the para ether group. |

| C6 | Ortho to -OCH₂COOEt (strongly directing), Ortho to -F (directing), Ortho to -Cl (directing) | Major product, activated by all three groups, though may have some steric hindrance. |

Synthetic Utility in Further Derivatization

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. ontosight.ai Its utility stems from the reactivity of its primary functional groups: the ester, the aromatic ring, and the carbon-halogen bonds.

Ester Group Modification : The ethyl ester can be readily hydrolyzed under basic or acidic conditions to yield 2-(5-chloro-2-fluorophenoxy)acetic acid. This carboxylic acid is a key synthon that can be converted into a variety of other functional groups, such as acid chlorides, amides, and other esters, paving the way for the construction of diverse molecular scaffolds. This approach is common in the synthesis of building blocks for dual-action hypoglycemic agents and other pharmaceuticals. mdpi.com

Aromatic Ring Functionalization : As established, the phenyl ring can undergo electrophilic substitution at the C4 and C6 positions. This allows for the introduction of nitro, acyl, alkyl, or additional halogen groups, further diversifying the molecular structure. Such modifications are crucial in tuning the biological activity of phenoxyacetate-based herbicides and drugs. researchgate.net

Heterocycle Synthesis : The core structure is valuable for synthesizing complex heterocyclic compounds. For example, related phenoxypropionates are used to create 1,3,4-oxadiazole (B1194373) rings, which are prominent in compounds with herbicidal and pharmacological activity. researchgate.net Similarly, fluorophenoxy derivatives are foundational in the synthesis of novel anticonvulsant agents. nih.gov The synthesis of fluoroglycofen-ethyl (B166172), a diphenyl ether herbicide, involves the reaction of a substituted phenol (B47542) with ethyl chloroacetate (B1199739), highlighting a parallel synthetic strategy where the phenoxyacetate (B1228835) moiety is a key structural element. google.com

Radical Reaction Pathways of Halogenated Phenoxyacetates

Halogenated aromatic compounds are notable substrates for radical reactions, offering alternative pathways for functionalization that complement traditional polar reactions.

Photoredox Catalysis in C-H or C-X Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. libretexts.orglibretexts.org This methodology utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. libretexts.org

For halogenated phenoxyacetates, photoredox catalysis could enable direct C-H functionalization of the aromatic ring. This process avoids the regioselectivity constraints of electrophilic substitution and can provide access to otherwise difficult-to-obtain isomers. The combination of photoredox catalysis with transition metals, such as ruthenium, has been shown to facilitate the ortho-olefination of phenols and their ethers. quora.com This dual catalytic system allows for the regeneration of the metal catalyst through an oxidative process driven by the photoredox cycle. quora.com

Furthermore, photoredox catalysis can be applied to C-X functionalization, targeting the carbon-halogen bonds. While the C-F bond is exceptionally strong, the C-Cl bond is more susceptible to radical-mediated cleavage, potentially allowing for cross-coupling reactions at the C5 position.

Role of Radical Intermediates in Transformations

Radical reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. researchgate.net Initiation involves the formation of a radical, often through homolytic cleavage of a weak bond by heat or light. rsc.org

In the context of halogenated phenoxyacetates, a radical intermediate, such as an aryl radical, could be generated via halogen-atom transfer (XAT) from the aromatic ring. This process typically requires a radical initiator and a halogen-abstracting agent. Once formed, the aryl radical at the C5 position (from C-Cl cleavage) or C2 position (from C-F cleavage, though less likely) becomes a key intermediate for forming new bonds.

These radical intermediates are implicated in a wide range of transformations. semanticscholar.org The propagation phase of the reaction would involve the aryl radical reacting with another molecule to form a new bond and generate a new radical, continuing the chain. researchgate.netrsc.org For instance, the aryl radical could add to an alkene or participate in a coupling reaction. Such pathways are crucial in synthesizing complex natural products and pharmaceuticals, where the strategic formation of radical intermediates enables bond constructions that are challenging via conventional ionic chemistry. semanticscholar.org

Environmental Fate and Abiotic/biotic Degradation Pathways

Microbial Degradation Mechanisms of Phenoxyacetate (B1228835) Esters and Acids

The microbial breakdown of phenoxyacetate herbicides is a well-documented process, typically involving a series of enzymatic reactions that lead to the mineralization of the compound. For Ethyl 2-(5-chloro-2-fluorophenoxy)acetate, the degradation cascade is expected to initiate with the hydrolysis of the ester bond, followed by enzymatic attacks on the aromatic ring.

Enzymatic Hydrolysis of the Ester Linkage

The initial and often rate-limiting step in the microbial metabolism of phenoxyacetate esters is the enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by esterase enzymes, which are widespread in soil and aquatic microorganisms. The hydrolysis of this compound would yield ethanol (B145695) and 2-(5-chloro-2-fluorophenoxy)acetic acid. This transformation is crucial as it converts the relatively less water-soluble ester into its more mobile and bioavailable carboxylic acid form, which can then be further metabolized by other microbial enzymes. The rate of this hydrolysis is dependent on various factors including the microbial population, temperature, and pH.

Ring Hydroxylation and Dehalogenation Pathways

Following the formation of 2-(5-chloro-2-fluorophenoxy)acetic acid, the aromatic ring becomes the primary target for microbial degradation. A key initial step is typically ring hydroxylation, catalyzed by monooxygenase or dioxygenase enzymes. This enzymatic introduction of hydroxyl groups onto the aromatic ring serves to destabilize the aromatic structure, making it more susceptible to subsequent cleavage.

For halogenated aromatic compounds, dehalogenation is a critical step in the degradation pathway. The carbon-halogen bond, particularly the carbon-fluorine bond, is strong and requires specific enzymatic machinery for its cleavage. The presence of both chlorine and fluorine on the aromatic ring of the target compound presents a significant challenge for microbial degradation. Enzymatic defluorination can occur through oxidative, reductive, or hydrolytic mechanisms. While the carbon-chlorine bond is generally more susceptible to microbial cleavage than the carbon-fluorine bond, the specific positions of the halogens on the ring will influence the regioselectivity of the enzymatic attack. It is plausible that dechlorination occurs prior to or concurrently with ring cleavage.

Microbial Metabolism of Substituted Phenols

The degradation of the aromatic ring of 2-(5-chloro-2-fluorophenoxy)acetic acid would likely proceed through the formation of substituted catechols, such as 4-chloro-2-fluorocatechol. These catechols are key intermediates that can be channeled into central metabolic pathways via ring cleavage. The cleavage of the catechol ring can occur through two main pathways: the ortho-cleavage pathway, mediated by catechol 1,2-dioxygenase, or the meta-cleavage pathway, mediated by catechol 2,3-dioxygenase. The resulting intermediates are then further metabolized to compounds of the tricarboxylic acid (TCA) cycle. The specific pathway utilized depends on the microbial species and the nature of the substituents on the aromatic ring.

Gene Clusters and Enzymes Involved in Degradation (e.g., tfd genes)

The genetic basis for the degradation of phenoxyacetic acid herbicides, particularly 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensively studied, with the tfd (two, four-D) genes being a prime example. These genes, often located on plasmids, encode the enzymes responsible for the entire degradation pathway, from the initial cleavage of the ether linkage to the metabolism of the resulting chlorocatechol.

The tfdA gene, for instance, encodes a 2,4-D/α-ketoglutarate-dependent dioxygenase that cleaves the ether bond of phenoxyacetic acids. The substrate specificity of TfdA and other enzymes in the Tfd pathway is a critical factor in determining the degradability of other substituted phenoxyacetates. While these enzymes are known to have some substrate flexibility, the presence of a fluorine atom in this compound may affect the efficiency of these enzymes. The ability of microbial populations to degrade this specific compound would likely depend on the presence of tfd-like gene clusters with enzymes capable of recognizing and transforming the 5-chloro-2-fluorophenoxy moiety. The evolution and horizontal transfer of these gene clusters within microbial communities play a significant role in the adaptation to novel halogenated aromatic compounds.

Photolytic and Hydrolytic Degradation in Environmental Matrices

In addition to microbial processes, abiotic degradation pathways, including photolysis and hydrolysis, can contribute to the transformation of this compound in the environment.

Direct Photolysis Pathways under UV/Visible Light

Phenoxyacetic acid derivatives can undergo direct photolysis upon absorption of ultraviolet (UV) or visible light. The aromatic ring acts as a chromophore, and the absorption of light energy can lead to the cleavage of chemical bonds. For this compound, potential photolytic degradation pathways include the cleavage of the ether linkage between the aromatic ring and the acetic acid side chain, as well as the cleavage of the carbon-halogen bonds.

The photodegradation of halogenated aromatic compounds often involves the reductive dehalogenation of the aromatic ring. The carbon-chlorine bond is generally more susceptible to photolytic cleavage than the carbon-fluorine bond. Therefore, it is anticipated that photolysis could lead to the formation of 2-fluorophenoxyacetate and other dechlorinated and de-esterified products. The quantum yield of these reactions and the specific photoproducts formed will depend on the wavelength of light, the presence of photosensitizers in the environment (such as humic substances), and the chemical matrix (e.g., water, soil surface).

The following table summarizes the potential degradation products of this compound through various pathways:

| Degradation Pathway | Initial Reactant | Key Intermediate(s) | Potential Final Products |

| Microbial Hydrolysis | This compound | 2-(5-chloro-2-fluorophenoxy)acetic acid | Ethanol, 2-(5-chloro-2-fluorophenoxy)acetic acid |

| Microbial Ring Hydroxylation & Dehalogenation | 2-(5-chloro-2-fluorophenoxy)acetic acid | 4-chloro-2-fluorocatechol | CO2, H2O, Cl-, F- |

| Photolysis | This compound | 2-fluorophenoxyacetate, 5-chloro-2-fluorophenol (B63099) | Simpler organic acids, CO2 |

Indirect Photolysis via Reactive Oxygen Species

Indirect photolysis is a significant pathway for the degradation of phenoxyacetic acid herbicides in aquatic environments who.intnih.gov. This process involves the transformation of the compound by reacting with photochemically produced reactive intermediates (PPRIs) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻) unito.it. These reactive oxygen species are generated in sunlit surface waters through the absorption of solar radiation by natural photosensitizers like chromophoric dissolved organic matter (CDOM), nitrate, and nitrite (B80452) unito.it.

The aromatic ring and ether linkage in the structure of this compound suggest its susceptibility to attack by these highly reactive species. Hydroxyl radicals, in particular, are strong oxidizing agents capable of reacting with a wide range of organic pollutants tsu.ru. The reaction can lead to hydroxylation of the aromatic ring and cleavage of the ether bond, initiating the breakdown of the parent molecule nih.gov. The efficiency of indirect photolysis is dependent on factors such as water clarity, depth, and the concentration of photosensitizers and quenchers (substances that inhibit these reactions) in the water body unito.itpjoes.com.

Hydrolysis Rates in Aqueous Environments

Hydrolysis is a primary chemical reaction initiating the degradation of phenoxy acid esters in aqueous systems nih.gov. For compounds like this compound, this process involves the cleavage of the ester bond, yielding the corresponding carboxylic acid, 2-(5-chloro-2-fluorophenoxy)acetic acid, and ethanol.

The rate of hydrolysis for phenoxyacetic acid esters is significantly influenced by pH and temperature nih.govresearchgate.net. Generally, the rate of hydrolytic degradation increases at higher temperatures and in alkaline (higher pH) conditions nih.gov. For instance, studies on the herbicide fenoxaprop-p-ethyl, which also contains an ethyl ester linkage, demonstrated rapid degradation in both acidic and basic conditions, while being relatively stable in neutral media nih.gov. In basic conditions, the primary degradation pathway was the breakdown of the ester bond to form the corresponding acid nih.gov. This suggests that in alkaline aqueous environments, this compound would likely undergo hydrolysis to its acid metabolite.

Table 1: General Factors Influencing the Hydrolysis of Phenoxyacetic Acid Esters

| Factor | Influence on Hydrolysis Rate | Reference |

| pH | Rate increases in acidic and, more significantly, in alkaline conditions. | nih.govnih.gov |

| Temperature | Rate increases with increasing temperature. | nih.gov |

| Compound Structure | The specific structure of the ester can influence stability. | nih.gov |

Degradation Products and Environmental Persistence (excluding toxicity)

The degradation of this compound is expected to produce a series of transformation products before potential mineralization. The persistence of the parent compound and its metabolites in the environment is dependent on the rates of the degradation processes discussed above.

Identification of Primary and Secondary Metabolites

Based on the degradation pathways of other phenoxyacetic acid herbicides, the primary metabolite of this compound is anticipated to be 2-(5-chloro-2-fluorophenoxy)acetic acid , formed through the hydrolysis of the ethyl ester group nih.govnih.gov.

Further degradation would likely involve the cleavage of the ether linkage, a common pathway for phenoxy herbicides nih.gov. This would result in the formation of 5-chloro-2-fluorophenol and an acetic acid moiety. Subsequent transformation of the chlorofluorophenol could occur through microbial or photochemical processes, potentially leading to hydroxylation of the aromatic ring and subsequent ring opening.

For many phenoxyacetic acid herbicides, chlorophenols are recognized as major transformation products nih.gov. For example, the degradation of MCPA and mecoprop can lead to the formation of 4-chloro-2-methylphenol nih.gov.

Transformation Pathways and Mineralization Potential

Hydrolysis: The initial and often rapid step is the hydrolysis of the ethyl ester to form 2-(5-chloro-2-fluorophenoxy)acetic acid.

Ether Linkage Cleavage: This is followed by the breaking of the ether bond, either through microbial action or photolysis, to produce 5-chloro-2-fluorophenol.

Ring Degradation: The resulting phenolic compound can undergo further microbial degradation, often involving hydroxylation to form a catechol-like intermediate, followed by aromatic ring cleavage.

Mineralization: The ultimate fate of the organic carbon in the molecule is mineralization to carbon dioxide (CO₂), water, and inorganic ions (chloride and fluoride) pjoes.comnih.gov.

The potential for complete mineralization of phenoxyacetic acids has been demonstrated for compounds like 2,4-D and MCPA in soil and water environments pjoes.comnih.gov. The extent of mineralization can vary significantly depending on soil properties, microbial populations, and other environmental conditions pjoes.com. For instance, studies have shown that the mineralization of 2,4-D and MCPA can range from less than 30% to over 60% in different soil types over a period of about 100 days pjoes.comnih.gov. The presence of acclimated microbial communities significantly enhances the rate of degradation who.int.

Table 2: Potential Transformation Products of this compound

| Compound Name | Structure | Formation Pathway |

| This compound | Parent Compound | N/A |

| 2-(5-chloro-2-fluorophenoxy)acetic acid | Primary Metabolite | Hydrolysis |

| 5-chloro-2-fluorophenol | Secondary Metabolite | Ether linkage cleavage |

Molecular Interactions and Mechanistic Biochemical Investigations Strictly in Vitro/molecular Level

Mechanistic Studies of Enzyme Inhibition by Phenoxyacetate (B1228835) Derivatives

Phenoxyacetate derivatives have been investigated for their ability to inhibit various enzymes, demonstrating distinct mechanisms of action at the molecular level. These studies provide foundational knowledge on how the chemical structure of these compounds dictates their interaction with enzyme active sites.

Protoporphyrinogen Oxidase (PPO) Inhibition Mechanism at the Active Site

Phenoxyacetate derivatives are structurally related to diphenyl ether herbicides, which are potent inhibitors of Protoporphyrinogen Oxidase (PPO), a critical enzyme in the biosynthesis of chlorophyll and heme. The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This substrate then moves from the chloroplast into the cytoplasm, where it is converted to protoporphyrin IX. The accumulation of protoporphyrin IX, a photosensitizing molecule, results in the light-dependent formation of singlet oxygen radicals, causing lipid peroxidation and membrane disruption. unl.edu

At the active site, the inhibition by these compounds is competitive with respect to the natural substrate, protoporphyrinogen IX. Molecular docking studies suggest that these inhibitors enter the PPO cavity and occupy the active site, thereby preventing the substrate from binding and blocking the chlorophyll synthesis pathway. nih.gov The interaction can involve the phenoxy portion of the molecule intercalating with key amino acid residues within the active site, such as Phenylalanine (PHE-392) and Arginine (ARG-98), leading to a potent inhibitory effect. nih.gov

Cyclooxygenase (COX) Isoform Interaction Mechanisms

Phenoxyacetic acid derivatives have been identified as potent and selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. mdpi.com The selectivity for COX-2 over its isoform, COX-1, is a critical attribute, as COX-1 is involved in homeostatic functions, and its inhibition is associated with gastrointestinal side effects. mdpi.comyoutube.com

The structural basis for this selectivity lies in differences between the active sites of the two isoforms. The COX-2 active site possesses an additional side pocket and is approximately 20% larger than that of COX-1, allowing larger inhibitors to bind. brieflands.com Molecular docking studies reveal that phenoxyacetic acid derivatives bind within the cyclooxygenase channel of COX-2. A crucial interaction involves the carboxylate group of the inhibitor, which forms hydrogen bonds with key residues at the apex of the active site, specifically Tyrosine-385 (Tyr-385) and Serine-530 (Ser-530). nih.govresearchgate.net This binding mode, in an inverted orientation compared to the substrate, effectively blocks the enzyme's catalytic activity. nih.govresearchgate.net The potency of these derivatives can be modulated by substitutions on the phenoxy and phenyl rings, which can enhance binding affinity. mdpi.com

| Compound | Substitution Pattern | COX-2 IC₅₀ (µM) |

|---|---|---|

| Derivative 1 | Unsubstituted Phenyl | 0.13 ± 0.06 |

| Derivative 2 | para-Methyl Phenyl | 0.07 ± 0.01 |

| Derivative 3 | para-Chloro Phenyl | 0.06 ± 0.01 |

Kinetic Characterization of Enzyme-Inhibitor Binding

The interaction between an inhibitor and an enzyme can be quantitatively described by several kinetic parameters. For reversible inhibitors, the inhibition constant (Kᵢ) represents the dissociation constant of the enzyme-inhibitor complex; a lower Kᵢ value indicates a more potent inhibitor. uobaghdad.edu.iq The inhibitory mechanism can be competitive, non-competitive, or mixed, which can be distinguished using kinetic analyses such as Lineweaver-Burk plots. embrapa.br For PPO, phenoxyacetate-related compounds act as competitive inhibitors. researchgate.net

In some cases, inhibitors exhibit slow-binding kinetics, where the equilibrium between the enzyme and inhibitor is not reached instantaneously. researchgate.net This behavior is characterized by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The residence time (τ) of the inhibitor on the enzyme is the reciprocal of the dissociation rate constant (τ = 1/kₒff) and represents the average duration the inhibitor remains bound to the target. nih.gov A longer residence time can lead to a more sustained pharmacological effect in vivo. nih.gov The efficiency of covalent inactivators is often measured by the kᵢₙₐ꜀ₜ/Kᵢ ratio. nih.gov Determining these kinetic constants is crucial for understanding the dynamic nature of the drug-target interaction and for optimizing inhibitor design. nih.gov

Receptor Binding Affinity and Ligand-Target Interactions

Beyond enzyme inhibition, phenoxyacetic acid derivatives have been explored as ligands for G-protein coupled receptors (GPCRs), acting as agonists that modulate cellular signaling pathways.

Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism at the Molecular Level

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a GPCR highly expressed in pancreatic β-cells. nih.govnih.gov It plays a key role in amplifying glucose-stimulated insulin secretion (GSIS) when activated by medium- to long-chain fatty acids. diabetesjournals.org This makes it a significant target for modulating glucose homeostasis. nih.govresearchgate.net

Phenoxyacetic acid derivatives have been identified as potent FFA1 agonists. nih.govresearchgate.net The acidic headgroup of these molecules is a critical feature, mimicking the endogenous fatty acid ligands. frontiersin.org Upon binding to FFA1, these agonists trigger a conformational change in the receptor, leading to the activation of the Gαq/11 signaling pathway. This cascade results in the activation of phospholipase C, an increase in intracellular calcium levels, and ultimately, the potentiation of insulin release in the presence of elevated glucose. diabetesjournals.org

Molecular Docking and Binding Mode Analysis

Molecular docking simulations have provided detailed insights into how phenoxyacetic acid agonists bind to the FFA1 receptor. nih.govnih.gov The receptor's binding pocket is located within its transmembrane domain. A key and highly conserved interaction for acidic agonists is the formation of a salt bridge or strong hydrogen bonds between the ligand's carboxylate group and two positively charged arginine residues: Arg183 (on transmembrane helix 5) and Arg258 (on transmembrane helix 7). biorxiv.org

This dual arginine interaction serves as an anchor, positioning the rest of the molecule within a hydrophobic pocket. The phenoxy and substituted phenyl rings of the ligand engage in further hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the pocket, such as phenylalanine, tyrosine, and leucine. These collective interactions stabilize the ligand-receptor complex in an active conformation, initiating the downstream signaling cascade. nih.govnih.gov

| Interaction Type | Ligand Moiety | Key Receptor Residues |

|---|---|---|

| Salt Bridge / H-Bonding | Carboxylate Headgroup | Arg183, Arg258 |

| Hydrophobic Interactions | Phenoxy & Phenyl Rings | Phenylalanine, Tyrosine, Leucine residues |

| van der Waals Contacts | Aromatic Rings & Linker | General binding pocket residues |

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

The interaction of a small molecule with its biological target is governed by the specific chemical features of the molecule. For Ethyl 2-(5-chloro-2-fluorophenoxy)acetate, the halogen substituents and the ester moiety are critical determinants of its molecular recognition properties.

The presence and position of halogen atoms on the phenoxy ring of phenoxyacetic acid derivatives can significantly influence their binding affinity and selectivity for biological targets. The chlorine and fluorine atoms in this compound are expected to play a multifaceted role in molecular interactions.